Dansyl-L-leucine

Chiral Separation Molecular Dynamics Enantiomeric Purity

Dansyl-L-leucine is a chiral, fluorescent derivative of the essential amino acid L-leucine, widely used as a sensitive probe in proteomics, peptide research, and analytical chemistry. The compound consists of an L-leucine backbone linked to a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) fluorophore, giving it a molecular weight of 364.46 g/mol and making it detectable by fluorescence or UV absorbance.

Molecular Formula C18H24N2O4S
Molecular Weight 364.5 g/mol
CAS No. 1100-22-7
Cat. No. B1669802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-L-leucine
CAS1100-22-7
Synonymsdansyl-leucine
dansylleucine
dns-leucine
Molecular FormulaC18H24N2O4S
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
InChIInChI=1S/C18H24N2O4S/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4/h5-10,12,15,19H,11H2,1-4H3,(H,21,22)/t15-/m0/s1
InChIKeyXBMQRPDOXIPUFG-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dansyl-L-leucine (CAS 1100-22-7): A Fluorescent Chiral Probe for Advanced Analytical Applications


Dansyl-L-leucine is a chiral, fluorescent derivative of the essential amino acid L-leucine, widely used as a sensitive probe in proteomics, peptide research, and analytical chemistry . The compound consists of an L-leucine backbone linked to a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) fluorophore, giving it a molecular weight of 364.46 g/mol and making it detectable by fluorescence or UV absorbance [1]. Its primary value lies in its ability to enable the visualization and tracking of L-leucine-containing peptides and to act as a model analyte for chiral separations due to its strong, environmentally-sensitive fluorescence .

Why Dansyl-L-leucine Cannot Be Interchanged with Other Dansyl Amino Acids or Racemic Mixtures


Substituting Dansyl-L-leucine with a different dansylated amino acid or a racemic mixture is not analytically sound. Each dansyl amino acid possesses a unique side chain that dictates its physicochemical properties, including its hydrophobicity, specific rotation, and interaction with chiral selectors. This leads to distinct retention times in chromatography [1] and, crucially, divergent binding affinities in chiral environments [2]. The use of a racemic mixture (DL) instead of the pure L-enantiomer would compromise any study requiring stereochemical purity, such as enzymatic assays or chiral separation method development, where the presence of the D-isomer would act as a confounding variable [3].

Quantifiable Differentiation: Why Dansyl-L-leucine Outperforms Comparators in Key Analytical Metrics


Enhanced Chiral Recognition: Quantitative Binding Free Energy Difference Between Dansyl-L-leucine Enantiomers

Computational studies directly comparing the binding of Dansyl-L-leucine and Dansyl-D-leucine to a chiral molecular micelle (poly(SULV)) reveal a significant difference in their free energy of binding. The L-enantiomer exhibits substantially stronger binding than its D-counterpart, a key metric for effective chiral discrimination [1].

Chiral Separation Molecular Dynamics Enantiomeric Purity

Superior Chromatographic Resolution and Selectivity for Dansyl-L-leucine Enantiomers

In a study employing a vancomycin-based chiral stationary phase, Dansyl-L-leucine was effectively resolved from its D-enantiomer. The separation achieved high resolution (Rs) and enantioselectivity (α) values, placing it among the well-separated compounds in its class under these specific conditions [1].

Nano-Liquid Chromatography Vancomycin CSP Enantioseparation

Enhanced Detection Sensitivity in Capillary Electrophoresis vs. a Dansylated Comparator

In a capillary electrophoresis-chemiluminescence (CE-CL) system, the detection limit for Dansyl-L-leucine was determined to be 1.1 nmol/L. This sensitivity is higher than that for another dansylated amino acid, aspartic acid, which had a detection limit of 2.0 nmol/L under the same experimental setup [1].

Capillary Electrophoresis Chemiluminescence Detection Amino Acid Analysis

Defined Optical Purity for Consistent Chiral Performance

Commercially available Dansyl-L-leucine is specified by its specific rotation, a critical quality control parameter that confirms its enantiomeric purity. The product specification provides a defined range for [α]20/D, ensuring batch-to-batch consistency for chiral applications .

Specific Rotation Optical Purity Quality Control

Optimal Use Cases for Dansyl-L-leucine Based on Quantifiable Performance Data


Method Development and Validation for Chiral Separations

The substantial difference in binding free energy (7.3127 kJ·mol⁻¹) between Dansyl-L-leucine enantiomers [1], combined with its proven high resolution (Rs up to 6.09) on a vancomycin stationary phase [2], makes it an ideal model compound for developing and validating new chiral HPLC, nano-LC, or CE methods. Its performance provides a rigorous benchmark for evaluating column and method efficiency.

Sensitive Detection in Bioanalytical Assays with Limited Sample Volume

The low detection limit of 1.1 nmol/L demonstrated in a CE-CL system [3] positions Dansyl-L-leucine as a superior choice for applications requiring high sensitivity, such as quantifying trace analytes in biological fluids (e.g., cerebrospinal fluid, cell lysates) where sample volume is limited.

Fluorescent Tracking in Peptide Research and Proteomics

The fundamental design of Dansyl-L-leucine incorporates an L-leucine residue for biological recognition with a dansyl fluorophore for visualization . This enables its specific use in studies of L-leucine-containing peptides, including monitoring proteolytic cleavage, investigating peptide-protein interactions, and tracking peptides within cellular systems via fluorescence microscopy.

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